molecular formula C10H5Cl2NO2 B1330303 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione CAS No. 26396-57-6

1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione

Cat. No. B1330303
CAS RN: 26396-57-6
M. Wt: 242.05 g/mol
InChI Key: BZUKGARCPDEBLG-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-1H-pyrrole-2,5-dione, also known as 2,4-dichlorophenyl pyrrole-2,5-dione, is a heterocyclic compound containing a five-membered ring structure. It is an important building block in organic synthesis, with a wide range of applications in the synthesis of drugs, pesticides, and other compounds. The compound is also known as a “building block” because it can be used as a starting material for the synthesis of a variety of other compounds. It is a colorless solid with a melting point of 129-130°C and a boiling point of 270-271°C.

Scientific Research Applications

    Scientific Field

    Medicinal Chemistry

    • Application Summary : This compound has been identified as a novel peripherally restricted Cannabinoid-1 Receptor Antagonist .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the available information .
    • Results or Outcomes : The compound has shown significant weight-loss efficacy in diet-induced obese mice .

    Scientific Field

    Material Science

    • Application Summary : “1-(2,4-Dichlorophenyl)ethanamine” is provided by Sigma-Aldrich as part of a collection of unique chemicals for early discovery researchers .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the available information .
    • Results or Outcomes : The outcomes of using this compound in research are not specified in the available information .

    Scientific Field

    Environmental Chemistry

    • Application Summary : 2,4-Dichlorophenol (2,4-DCP), a chlorinated derivative of phenol, is used on a large scale as a precursor to the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the available information .
    • Results or Outcomes : The outcomes of using this compound in research are not specified in the available information .

    Scientific Field

    Industrial Chemistry

    • Application Summary : Dichlorophenols are used as intermediates in the manufacture of more complex chemical compounds, including the common herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the available information .
    • Results or Outcomes : The outcomes of using this compound in research are not specified in the available information .

    Scientific Field

      Application Summary : 2,4-Dichlorophenol (2,4-DCP) is a chlorinated derivative of phenol with the molecular formula

      Cl2C6H3OHCl_2C_6H_3OHCl2​C6​H3​OH

      . It is a white solid that is mildly acidic (pK a = 7.9). It is produced on a large scale as a precursor to the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the available information .
    • Results or Outcomes : The outcomes of using this compound in research are not specified in the available information .

    Scientific Field

    • Application Summary : Dichlorophenols are used as intermediates in the manufacture of more complex chemical compounds, including the common herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the available information .
    • Results or Outcomes : The outcomes of using this compound in research are not specified in the available information .

properties

IUPAC Name

1-(2,4-dichlorophenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NO2/c11-6-1-2-8(7(12)5-6)13-9(14)3-4-10(13)15/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUKGARCPDEBLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20949285
Record name 1-(2,4-Dichlorophenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20949285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione

CAS RN

26396-57-6
Record name NSC52624
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52624
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2,4-Dichlorophenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20949285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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